molecular formula C8H13Cl2N3O2S B2585615 N-(2-Aminoethyl)-6-chloro-5-methylpyridine-3-sulfonamide;hydrochloride CAS No. 1645409-99-9

N-(2-Aminoethyl)-6-chloro-5-methylpyridine-3-sulfonamide;hydrochloride

Cat. No.: B2585615
CAS No.: 1645409-99-9
M. Wt: 286.17
InChI Key: WPDSXXFPCUHDQP-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride is a sulfonamide derivative featuring a pyridine core substituted with chloro and methyl groups at positions 6 and 5, respectively.

Properties

IUPAC Name

N-(2-aminoethyl)-6-chloro-5-methylpyridine-3-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O2S.ClH/c1-6-4-7(5-11-8(6)9)15(13,14)12-3-2-10;/h4-5,12H,2-3,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDSXXFPCUHDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Target (if known)
N-(2-Aminoethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride C₈H₁₁ClN₃O₂S·HCl Not provided Pyridine, sulfonamide, chloro, methyl, amine Not specified
SB-242084 hydrochloride (6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]indoline-1-carboxamide hydrochloride) C₂₅H₂₄ClN₅O₂·HCl ~498.4 (calculated) Indoline, pyridine, carboxamide, chloro, methyl 5-HT₂C receptor antagonist
(S)-2-chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide C₃₁H₂₉ClN₆O₃S 601.12 Benzenesulfonamide, pyrimidine, piperidine Not specified (likely kinase inhibitor)
6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide C₃₃H₂₄ClFN₆O₄ ~655.1 (calculated) Furopyridine, carboxamide, cyclopropane Not specified
Key Observations:
  • Core Heterocycles : The target compound and SB-242084 both utilize pyridine rings, but SB-242084 incorporates an indoline carboxamide, which may enhance binding to serotonin receptors .
  • Substituents : Chloro and methyl groups are common in all compounds, suggesting a role in steric hindrance or metabolic stability.

Pharmacological and Target Engagement

  • SB-242084 Hydrochloride : Explicitly identified as a 5-HT₂C receptor antagonist, highlighting its utility in neuroscience research . The indoline-carboxamide moiety is critical for receptor affinity.
  • Target Compound: The 2-aminoethyl group may mimic endogenous polyamines, implying possible interactions with nucleic acids or ion channels.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of N-(2-aminoethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride?

  • Methodological Answer :

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the sulfonamide backbone, pyridine ring substituents, and ethylamine side chain. Compare spectral data with computational predictions or synthesized analogs .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended. A purity threshold of ≥95% is typical for research-grade compounds, as seen in analogous sulfonamide analyses .
  • Elemental Analysis : Validate the molecular formula (C₈H₁₂ClN₃O₂S·HCl) using combustion analysis or mass spectrometry (MS). Note that discrepancies in molecular weight may arise from hydration or salt forms .

Q. What synthetic routes are reported for this compound, and what are critical reaction parameters?

  • Methodological Answer :

  • Key Steps : (1) Sulfonation of 6-chloro-5-methylpyridine-3-carboxylic acid, followed by (2) coupling with 2-aminoethylamine under carbodiimide-mediated conditions (e.g., EDC/HCl). (3) Final purification via recrystallization from ethanol/water .
  • Critical Parameters :
  • Temperature control during sulfonation (40–60°C) to avoid side reactions.
  • pH adjustment during amine coupling (pH 6–7) to optimize yield.
  • Use of anhydrous solvents to prevent hydrolysis of intermediates .

Q. How should this compound be stored to ensure stability in experimental settings?

  • Methodological Answer :

  • Store in airtight, light-resistant containers at –20°C to minimize degradation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies on similar sulfonamides suggest a shelf life of ≥12 months under these conditions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalability and reproducibility?

  • Methodological Answer :

  • Design of Experiments (DOE) : Screen reaction parameters (e.g., solvent polarity, catalyst loading) using fractional factorial design. For example, dimethylformamide (DMF) may improve coupling efficiency compared to dichloromethane .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
  • Yield Improvement : Explore microwave-assisted synthesis to reduce reaction times and enhance selectivity for the sulfonamide bond .

Q. What analytical techniques resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer :

  • Thermal Analysis : Differential scanning calorimetry (DSC) can clarify melting points, as polymerization may occur near 120–125°C, as observed in structurally related acrylamide derivatives .
  • Solubility Profiling : Use shake-flask methods with UV detection to quantify solubility in PBS, DMSO, or ethanol. Note that hydrochloride salts often exhibit higher aqueous solubility than free bases .

Q. How can computational modeling predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyridine ring and sulfonamide group .
  • Molecular Docking : Use the SMILES string (e.g., Cl.NC1=NC=C(C(=C1Cl)C)S(=O)(=O)NCCN) to model interactions with target enzymes (e.g., carbonic anhydrase) .

Q. What strategies are effective for synthesizing structural analogs to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Analog Design : Replace the chloro or methyl groups on the pyridine ring with halogens (e.g., fluorine) or bulkier substituents (e.g., tert-butyl). Similar modifications in naphthalenesulfonamide derivatives have shown enhanced binding affinity .
  • Parallel Synthesis : Use solid-phase techniques to generate a library of analogs with varied amine side chains (e.g., hexyl vs. ethyl groups) .

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